molecular formula C13H17FN4O B6625011 (4aR,7aS)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one

(4aR,7aS)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B6625011
M. Wt: 264.30 g/mol
InChI Key: WEFJTSQXHMOPKP-PSASIEDQSA-N
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Description

The compound (4aR,7aS)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one is a complex organic molecule featuring a pyrrolo[3,4-b]pyridine core

Properties

IUPAC Name

(4aR,7aS)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN4O/c1-2-9-11(14)12(17-7-16-9)18-5-3-4-8-10(18)6-15-13(8)19/h7-8,10H,2-6H2,1H3,(H,15,19)/t8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFJTSQXHMOPKP-PSASIEDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCCC3C2CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NC=N1)N2CCC[C@@H]3[C@H]2CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic synthesis. A common approach starts with the preparation of the pyrimidine derivative, 6-ethyl-5-fluoropyrimidin-4-ol, which can be synthesized via cyclization reactions involving formamide . This intermediate is then coupled with a suitable pyrrolo[3,4-b]pyridine precursor under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

The compound (4aR,7aS)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s structure suggests potential interactions with nucleic acids or proteins, making it a candidate for drug development. It could be investigated for its ability to inhibit specific enzymes or modulate biological pathways.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its fluoropyrimidine moiety is reminiscent of known antimetabolites used in cancer treatment, suggesting possible applications in oncology.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4aR,7aS)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may inhibit thymidylate synthase, similar to fluorouracil, thereby interfering with DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Fluorouracil: A pyrimidine analog used in cancer treatment.

    Pyrrolo[3,4-b]pyridine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of (4aR,7aS)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one lies in its specific combination of a fluoropyrimidine moiety with a pyrrolo[3,4-b]pyridine core. This combination may confer unique biological activities and chemical reactivity not seen in other compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

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